molecular formula C15H18N2O2 B2381305 N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide CAS No. 941978-23-0

N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide

Cat. No. B2381305
M. Wt: 258.321
InChI Key: YXVREFHGTQBFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide” is a chemical compound that has been studied in the context of SARS-CoV-2 main protease (3CL pro) inhibition . It has also been mentioned in the context of new psychoactive substances .

Scientific Research Applications

Cyclopropylfentanyl is a new psychoactive substance that has been examined by the EMCDDA and Europol . It’s primarily used in the field of pharmacology and toxicology for research purposes .

The EMCDDA and Europol conducted a joint assessment of cyclopropylfentanyl in September 2017 . They launched a data collection on this substance for the preparation of a Joint Report . The risk assessment was carried out by the extended Scientific Committee of the EMCDDA on 21 March 2018 .

Unfortunately, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not detailed in the search results. For more comprehensive information, you may want to refer to the original reports or contact the relevant research institutions directly .

Apixaban is a small-molecule, selective FXa inhibitor . It is chemically described as “1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide”. The molecular formula for apixaban is C 25 H 25 N 5 O 4 , which corresponds to a molecular weight of 459.5 .

Apixaban is in development for the prevention and treatment of various thromboembolic diseases . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Pre-clinical studies of apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis. Apixaban improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Apixaban is a small-molecule, selective FXa inhibitor . It is chemically described as “1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide”. The molecular formula for apixaban is C 25 H 25 N 5 O 4 , which corresponds to a molecular weight of 459.5 .

Apixaban is in development for the prevention and treatment of various thromboembolic diseases . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Pre-clinical studies of apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis. Apixaban improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-3-1-2-10-17(14)13-8-6-12(7-9-13)16-15(19)11-4-5-11/h6-9,11H,1-5,10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVREFHGTQBFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide

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